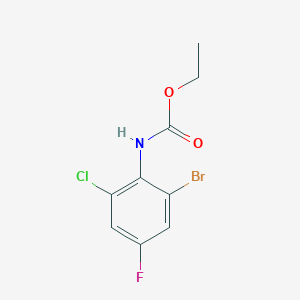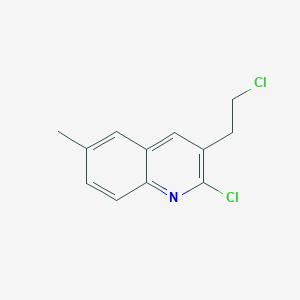![molecular formula C10H13ClO3 B13710012 4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO3 It is a derivative of benzene, characterized by the presence of a chloromethoxy group and two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene typically involves the reaction of 1,2-dimethoxybenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced to the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene involves its interaction with nucleophiles and electrophiles. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups can undergo oxidation or reduction, leading to various functionalized derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
- 4-[(Chloromethoxy)methyl]-1,2-dimethylbenzene
- 1-[(Chloromethoxy)methyl]-4-methoxybenzene
- 4-(Chloromethyl)-1,2-dimethoxybenzene
Comparison: 4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene is unique due to the presence of both chloromethoxy and methoxy groups, which provide versatility in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications. The presence of multiple functional groups allows for diverse chemical transformations, enhancing its utility in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C10H13ClO3 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
4-(chloromethoxymethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO3/c1-12-9-4-3-8(6-14-7-11)5-10(9)13-2/h3-5H,6-7H2,1-2H3 |
Clave InChI |
UUSLFSBPKDVDJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)COCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















